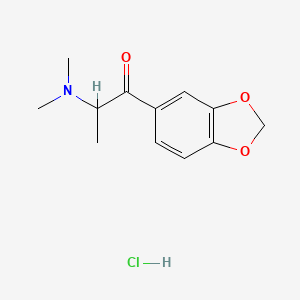

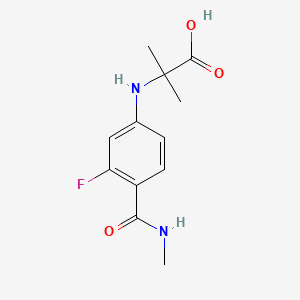

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

Übersicht

Beschreibung

“2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid” is an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .

Molecular Structure Analysis

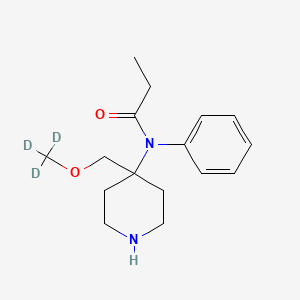

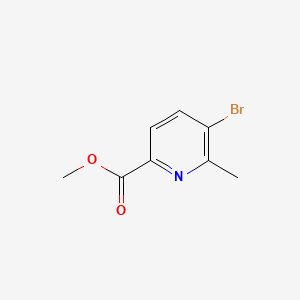

The molecular weight of this compound is 268.28 . The molecular formula is C13H17FN2O3 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis

The compound is a solid with a white to off-white color . It has a solubility of 25 mg/mL in DMSO . The compound’s storage conditions vary depending on its state and temperature: as a powder, it can be stored at -20°C for 3 years or at 4°C for 2 years; in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Androgen Receptor Antagonists Synthesis : This compound is involved in the synthesis of MDV3100, an androgen receptor antagonist. A study outlined the synthesis process starting from 2-fluoro-1-methyl-4-nitro-benzoic acid and included steps like oxidation, amidation, reduction, and Hofmann alkylation (Li Zhi-yu, 2012).

PET Radioligands for Imaging Brain Tumors : This compound is a variant of fluorinated analogues of alpha-aminoisobutyric acid. It has been synthesized and evaluated as a potential PET radioligand for imaging brain tumors. Studies show that these compounds are substrates for amino acid transport and enter rat gliosarcoma cells in vitro, suggesting their potential for in vivo tumor imaging (Weiping Yu et al., 2010).

Radiopharmaceuticals for Neoplasms : Related fluorinated analogues have been radiolabeled with fluorine-18 and evaluated in normal rats and a rodent tumor model. These studies contribute to developing novel radiopharmaceuticals targeting neoplasms through altered metabolic states (J. McConathy et al., 2002).

Catabolism Study of Thymine and 5-Fluorouracil : Research on this compound has been used to study the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil. This research provides insights into the metabolic pathways and mechanisms involved in drug action and DNA metabolism (D. Gani et al., 1985).

Synthesis of Fluorinated Amino Acids : The compound has been utilized in the synthesis of fluorinated amino acids, which have applications in medicinal chemistry and drug design. For example, research has focused on the synthesis of gamma-fluorinated alpha-amino acids using specific auxiliaries (K. Laue et al., 2000).

Eigenschaften

IUPAC Name |

2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18)15-7-4-5-8(9(13)6-7)10(16)14-3/h4-6,15H,1-3H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAHEGARPMZSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | |

CAS RN |

1289942-66-0 | |

| Record name | 2-{[3-fluoro-4-(methylcarbamoyl)phenyl]amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)